5-Benzyloxy-benzofuran-3-one
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Overview
Description
5-Benzyloxy-benzofuran-3-one is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Mechanism of Action
Target of Action
Benzofuran derivatives, in general, have shown significant inhibitory potency against a panel of human cancer cell lines
Mode of Action
Benzofuran derivatives have been found to exhibit anticancer properties . One derivative, for instance, was found to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor protein . It’s possible that 5-Benzyloxy-benzofuran-3-one may interact with its targets in a similar manner, but this needs to be confirmed through further studies.
Biochemical Pathways
For instance, they have been found to inhibit the VEGFR-2 signaling pathway, which is a promising approach for cancer treatment
Result of Action
Benzofuran derivatives have shown significant cytotoxic activity against various human cancer cell lines . For example, one derivative showed remarkable antiproliferative activity with GI50 values ranging from 0.295 to 4.15 μM . It’s possible that this compound may have similar effects, but this needs to be confirmed through further studies.
Biochemical Analysis
Biochemical Properties
5-Benzyloxy-benzofuran-3-one, 95% plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound, 95% on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function. Additionally, it can impact cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound, 95% exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation. This inhibition can result in changes in gene expression and cellular function. Additionally, the compound may interact with transcription factors, leading to alterations in gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound, 95% can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound, 95% can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response. High doses of the compound can lead to toxicity, affecting various organs and systems in the body .
Metabolic Pathways
This compound, 95% is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other compounds. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, it may interact with cofactors that are essential for enzyme activity, further influencing metabolic pathways .
Transport and Distribution
The transport and distribution of this compound, 95% within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes. Once inside the cell, the compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also affect its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound, 95% is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The localization of the compound can influence its interactions with other biomolecules and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy-benzofuran-3-one typically involves the formation of the benzofuran ring followed by the introduction of the benzyloxy group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Friedel-Crafts alkylation followed by intramolecular cyclization can be employed to construct the benzofuran core .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the coupling reactions necessary for the formation of the benzofuran ring .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyloxy-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives .
Scientific Research Applications
5-Benzyloxy-benzofuran-3-one has several applications in scientific research:
Comparison with Similar Compounds
Benzofuran: The parent compound without the benzyloxy group.
2-Benzofuran-1-one: A similar compound with a different substitution pattern.
5-Hydroxybenzofuran-3-one: Another derivative with a hydroxyl group instead of a benzyloxy group.
Uniqueness: 5-Benzyloxy-benzofuran-3-one is unique due to the presence of the benzyloxy group, which can significantly alter its chemical and biological properties compared to other benzofuran derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-phenylmethoxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-14-10-18-15-7-6-12(8-13(14)15)17-9-11-4-2-1-3-5-11/h1-8H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRFLULTIBMXPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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